deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2
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Overview
Description
The compound “deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2” is a synthetic peptide analogue of the antidiuretic hormone arginine vasopressin. This compound is designed to mimic the biological activity of natural vasopressin but with enhanced stability and potency. It is commonly used in medical and scientific research due to its ability to regulate water balance and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
“Deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2” undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions include various analogues of the original peptide with modified biological activities, such as increased stability or altered receptor selectivity.
Scientific Research Applications
“Deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2” has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and blood pressure.
Medicine: Explored as a potential therapeutic agent for conditions like diabetes insipidus and nocturnal enuresis.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors in the kidneys and blood vessels. This binding activates intracellular signaling pathways that lead to increased water reabsorption in the kidneys and vasoconstriction in blood vessels. The molecular targets include the V2 receptor in the kidneys and the V1a receptor in blood vessels.
Comparison with Similar Compounds
Similar Compounds
Arginine vasopressin: The natural hormone with similar biological activity.
Desmopressin: A synthetic analogue with a longer duration of action and reduced vasopressor effects.
Terlipressin: Another synthetic analogue used primarily for its vasoconstrictive properties.
Uniqueness
“Deamino-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-DL-Pro-D-Arg-Gly-NH2” is unique due to its enhanced stability and potency compared to natural vasopressin. It is specifically designed to resist enzymatic degradation, making it more effective in therapeutic applications.
Properties
Molecular Formula |
C46H64N14O12S2 |
---|---|
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/t28-,29+,30+,31+,32+,33+,34?/m1/s1 |
InChI Key |
NFLWUMRGJYTJIN-HMHBOEFDSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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